2-Methylthio-6-chloropurine riboside

Catalog No.
S881045
CAS No.
66212-83-7
M.F
C11H13ClN4O4S
M. Wt
332.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylthio-6-chloropurine riboside

CAS Number

66212-83-7

Product Name

2-Methylthio-6-chloropurine riboside

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H13ClN4O4S

Molecular Weight

332.76 g/mol

InChI

InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1

InChI Key

OAMKRDXWXFNNRI-KQYNXXCUSA-N

SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

2-Methylthio-6-chloropurine riboside is a purine nucleoside analog characterized by the presence of a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring. Its chemical formula is C11H13ClN4O4SC_{11}H_{13}ClN_{4}O_{4}S with a molecular weight of approximately 332.76 g/mol . This compound is primarily used as a substrate in biochemical studies, particularly in the enzymatic modification of RNA and as an inhibitor of RNA polymerase .

, including:

  • Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides and sulfones. For instance, treatment with magnesium salt of monoperoxyphtalic acid leads to the formation of 6-methylsulfoxide and 6-methylsulfone derivatives, depending on the reaction conditions .
  • Nucleophilic Substitution: The chlorine atom at position 6 can participate in nucleophilic substitution reactions, allowing for further derivatization of the purine structure .

This compound exhibits notable biological activity, particularly as a competitive inhibitor of RNA polymerase, which plays a crucial role in RNA synthesis . Its structural similarity to natural nucleosides allows it to interfere with nucleotide incorporation during RNA synthesis, making it a valuable tool in molecular biology and therapeutic research.

The synthesis of 2-methylthio-6-chloropurine riboside involves several steps:

  • Starting Material: The synthesis often begins with 6-chloro-2-amino purine riboside.
  • Methylthio Group Introduction: The methylthio group is introduced through reaction with dimethyldisulfide in the presence of isoamyl nitrite, resulting in high yields of the desired product .
  • Purification: The product is typically purified through various chromatographic techniques to ensure high purity for subsequent applications.

2-Methylthio-6-chloropurine riboside has several applications:

  • Research Tool: It serves as a substrate for studying RNA polymerase activity and other enzymatic processes involving nucleotides .
  • Potential Therapeutic Agent: Due to its inhibitory effects on RNA synthesis, it is being explored for potential therapeutic applications in treating viral infections and cancers where RNA polymerase plays a significant role .

Studies have indicated that 2-methylthio-6-chloropurine riboside interacts with various enzymes involved in nucleotide metabolism. It acts as an inhibitor for enzymes like amidophosphoribosyltransferase and inosine-5'-monophosphate dehydrogenase, impacting pathways critical for cell growth and proliferation . These interactions underscore its potential utility in pharmacological applications.

Several compounds share structural similarities with 2-methylthio-6-chloropurine riboside. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloropurine RibosideChlorine at position 6Lacks methylthio group; used as an antiviral
2-Methylthio-6-methoxypurine RibosideMethylthio at position 2; methoxy at position 6Different functional groups; varied biological activity
2-Chloro-6-methoxypurine RibosideChlorine at position 2; methoxy at position 6Hypoxanthine analog; distinct metabolic pathways

The uniqueness of 2-methylthio-6-chloropurine riboside lies in its specific combination of functional groups, which endows it with unique inhibitory properties against RNA polymerase while also serving as a substrate for enzymatic studies.

XLogP3

1.1

Dates

Modify: 2024-02-18

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